molecular formula C17H12BrN3O6S2 B4842507 2-(4-bromophenoxy)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide

2-(4-bromophenoxy)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B4842507
M. Wt: 498.3 g/mol
InChI Key: OVMRHNVYVXCMSL-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a bromophenoxy group, a nitrobenzenesulfonyl group, and a thiazolylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors One common route involves the reaction of 4-bromophenol with an appropriate acylating agent to form the bromophenoxy intermediate This intermediate is then reacted with a thiazole derivative under suitable conditions to introduce the thiazolylacetamide moiety

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to reduce the nitro group to an amine group.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(4-bromophenoxy)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazolylacetamide moiety may also play a role in binding to target proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)-5-nitrobenzaldehyde
  • 2-(4-bromophenoxy)-5-nitrobenzonitrile

Uniqueness

Compared to similar compounds, 2-(4-bromophenoxy)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the thiazolylacetamide moiety, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O6S2/c18-11-1-5-13(6-2-11)27-10-15(22)20-17-19-9-16(28-17)29(25,26)14-7-3-12(4-8-14)21(23)24/h1-9H,10H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMRHNVYVXCMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-bromophenoxy)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide
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2-(4-bromophenoxy)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide
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2-(4-bromophenoxy)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide
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2-(4-bromophenoxy)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 5
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2-(4-bromophenoxy)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 6
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2-(4-bromophenoxy)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide

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